

Application Notes and Protocols for Studying Cholinergic Neurotransmission with AChE-IN-47

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Compound of Interest

Compound Name: AChE-IN-47

Cat. No.: B12378904

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Introduction

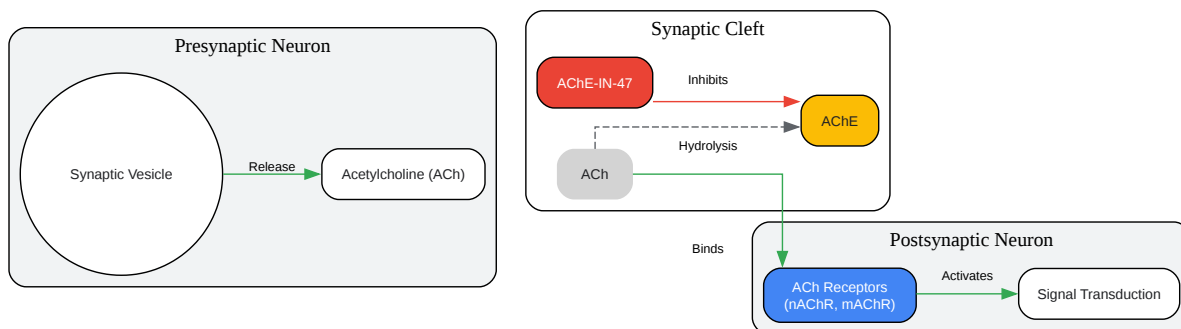
Cholinergic neurotransmission, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, attention, and muscle contraction.[1][2][3][4] The enzyme acetylcholinesterase (AChE) plays a critical role in terminating cholinergic signaling by rapidly hydrolyzing ACh in the synaptic cleft.[5][6][7] Dysregulation of cholinergic pathways is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and schizophrenia.[1][8][9][10]

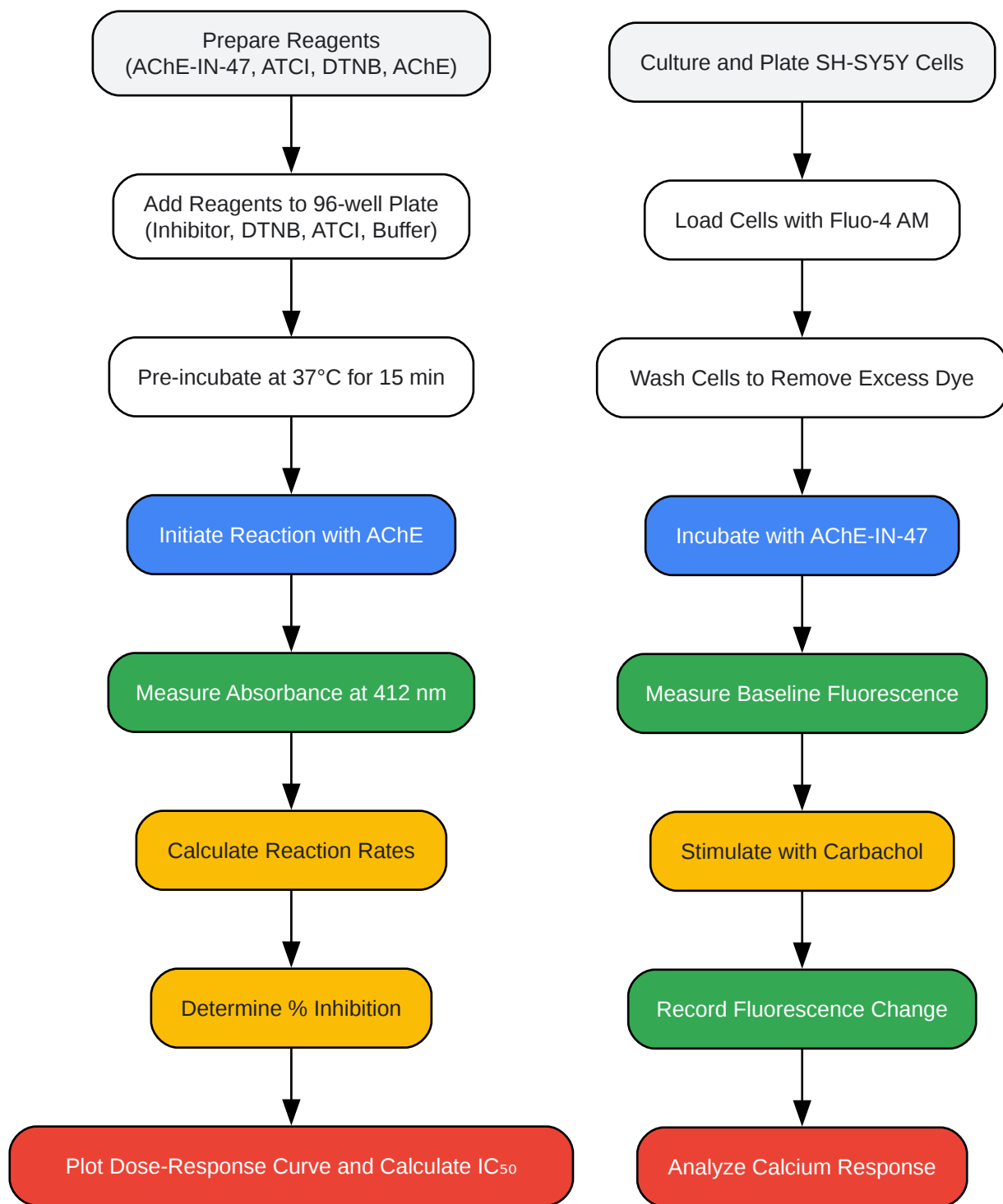
Acetylcholinesterase inhibitors (AChEIs) are a class of compounds that block the activity of AChE, thereby increasing the concentration and duration of action of ACh at cholinergic synapses.[5][11] This makes them valuable therapeutic agents and powerful research tools for elucidating the role of cholinergic signaling in health and disease.

This document provides detailed application notes and protocols for the use of **AChE-IN-47**, a novel, potent, and selective acetylcholinesterase inhibitor, in the study of cholinergic neurotransmission. The following sections will cover its mechanism of action, provide a summary of its inhibitory activity, and detail experimental procedures for its application in in vitro and cell-based assays.

Mechanism of Action

AChE-IN-47 is a reversible inhibitor of acetylcholinesterase.^[11] It binds to the active site of the AChE enzyme, preventing the breakdown of acetylcholine.^[5] This leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).^{[2][6][12]} By potentiating cholinergic signaling, **AChE-IN-47** can be used to investigate the downstream effects of enhanced cholinergic tone in various experimental models.





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